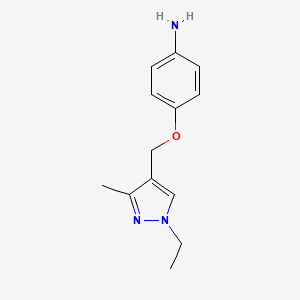

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline

Description

Properties

IUPAC Name |

4-[(1-ethyl-3-methylpyrazol-4-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-3-16-8-11(10(2)15-16)9-17-13-6-4-12(14)5-7-13/h4-8H,3,9,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPVQEACIVOPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

Coupling with Aniline: Finally, the methoxylated pyrazole is coupled with aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for reagent addition and product isolation would also be common in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Nitro and nitroso derivatives.

Reduction: Aniline derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Analgesic and Anti-inflammatory Activities

- Research has indicated that compounds similar to 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline exhibit promising analgesic (pain-relieving) and anti-inflammatory properties. The presence of the pyrazole moiety is crucial for these activities, as it can influence the interaction with biological targets .

-

Synthesis of Derivatives

- The compound serves as a precursor for synthesizing various derivatives that can be tailored for specific therapeutic effects. For instance, modifications to the aniline or pyrazole components can lead to enhanced pharmacological profiles, making them suitable for treating conditions such as arthritis or chronic pain .

- Targeting Specific Enzymes

Material Science Applications

- Polymer Chemistry

- Dyes and Pigments

Case Study 1: Pain Management

A study evaluated the analgesic effects of several pyrazole derivatives, including those derived from this compound. Results indicated a significant reduction in pain response in animal models, suggesting potential for further development into clinical pain management therapies .

Case Study 2: Material Development

Researchers explored the incorporation of this compound into polyurethane formulations. The resulting materials exhibited improved tensile strength and thermal resistance compared to standard polyurethanes, indicating its potential use in high-performance applications such as automotive parts and coatings .

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with biological targets through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Substituted Aniline Derivatives

Compound 1 : 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline

Comparison :

- Synthetic Challenges : Multiple aqueous washes and column chromatography are required for purification, unlike the target compound’s likely simpler synthesis .

Compound 2 : 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

Comparison :

- Molecular Weight : Higher molecular weight (420.89 vs. 217.27) may impact solubility or bioavailability .

Compound 3 : 5-Fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline

Comparison :

- Positional Isomerism : The fluoro group at the 5-position on the aniline ring introduces regiochemical differences, which could influence reactivity or pharmacological activity.

- Simpler Pyrazole : The 1-methylpyrazole substituent lacks the ethyl group present in the target compound, reducing steric bulk .

Ethyl-Pyrazole Variants

Compound 4 : 4-[(1-Ethyl-1H-pyrazol-5-yl)methoxy]aniline

Comparison :

- Pyrazole Substitution: The ethyl group is at the 1-position of the pyrazole (vs. 1-ethyl-3-methyl in the target compound). This minor positional change could affect conformational flexibility or intermolecular interactions.

- Molecular Weight : Nearly identical to the target compound (218.16 vs. 217.27) .

Crystallographically Characterized Analogs

Compound 5 : 4-(1-Methylethyl)-N-((E)-4-{[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methoxy}-benzylidene)aniline

- Molecular Formula : C₂₂H₂₄N₄O

- Molecular Weight : 360.45 g/mol

- Structural Insights: Forms a monoclinic crystal system (space group P21/c) with distinct unit cell parameters (a = 5.5885 Å, b = 8.3929 Å) . Characterized via X-ray diffraction using SHELXL software .

Research Implications

- Structure-Activity Relationships (SAR) : The ethyl and methyl groups on the pyrazole ring in the target compound may balance steric and electronic effects, offering a template for drug discovery.

- Synthetic Scalability : Simpler analogs like the target compound could be more feasible for large-scale production than bulkier derivatives (e.g., Compound 1).

- Crystallography : Advanced tools like SHELXL remain critical for resolving structural nuances in pyrazole-aniline hybrids .

Biological Activity

4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline is an organic compound featuring a pyrazole ring linked to an aniline moiety via a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 233.29 g/mol |

| CAS Number | 1006958-89-9 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole ring is known for engaging in hydrogen bonding and π-π stacking interactions , which are crucial for modulating the activity of enzymes and receptors involved in inflammatory and cancer pathways .

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. A notable study reported IC values for anti-inflammatory activity ranging from 57 to 69 μg/mL, which are comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The compound has shown promise as a potential anticancer agent. Pyrazole derivatives have been linked to the inhibition of key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in melanoma. In various studies, pyrazole derivatives demonstrated effective inhibition against cancer cell lines with IC values indicating potent activity .

Antimicrobial Activity

Preliminary studies also suggest that this compound exhibits antimicrobial properties. Pyrazole derivatives have been evaluated against a range of bacterial strains and fungi, showing moderate to excellent activity. For example, certain derivatives were found to effectively inhibit the growth of phytopathogenic fungi .

Case Study 1: Anti-inflammatory Effects

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Among them, one derivative displayed a significant reduction in LPS-induced NO production by inhibiting iNOS expression. The results indicated that modifications on the pyrazole ring could enhance anti-inflammatory efficacy .

Case Study 2: Anticancer Potential

In a study focusing on the anticancer potential of pyrazole derivatives, researchers identified several compounds that inhibited cell proliferation in melanoma cell lines with BRAF mutations. The mechanism was linked to the downregulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

Q & A

What are the most reliable synthetic routes for 4-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy)aniline, and how can reaction conditions be optimized?

Basic

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling the pyrazole methanol derivative with 4-aminophenol using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) under reflux is a common approach. Optimization involves varying temperature (70–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for the pyrazole derivative to 4-aminophenol) to maximize yield. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Basic

Key techniques include:

- ¹H/¹³C NMR : Assign peaks for the aniline NH₂ (~5 ppm, broad), methoxy group (~3.8 ppm), and pyrazole protons (6.5–8 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching C₁₃H₁₈N₃O (calc. 232.1453).

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%).

- FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1250 cm⁻¹) .

How does the methoxy group influence the compound’s reactivity in substitution or oxidation reactions?

Basic

The methoxy group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution at the ortho/para positions. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives. Oxidation with KMnO₄ in acidic conditions may form quinones, but the pyrazole ring’s stability under these conditions requires validation via TLC monitoring .

How do structural modifications (e.g., ethyl vs. methyl groups on the pyrazole) impact biological activity?

Advanced

The ethyl group at N1 enhances lipophilicity, potentially improving membrane permeability, while the 3-methyl group on the pyrazole may sterically hinder interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 3-(1-allyl-1H-pyrazol-4-yl)aniline) show that bulkier substituents reduce antifungal activity but increase selectivity for kinase targets. Use SAR models to prioritize substituents for target-specific assays .

What crystallographic strategies are recommended for resolving the compound’s 3D structure?

Advanced

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is ideal. Grow crystals via slow evaporation in ethanol/water (7:3). Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K, and full-matrix least-squares refinement. Address disorder in the ethyl group using PART instructions in SHELXL. Validate with R-factor (<0.05) and residual electron density maps .

How can computational modeling predict the compound’s interaction with biological targets like kinases?

Advanced

Perform molecular docking (AutoDock Vina) against ATP-binding pockets (e.g., CDK2 or EGFR). Use the PyMOL-generated 3D structure (optimized with Gaussian09 at B3LYP/6-31G*). Analyze binding affinities (ΔG < −7 kcal/mol) and hydrogen bonds with catalytic lysine residues. Validate with MD simulations (NAMD, 50 ns) to assess stability .

How should researchers address contradictions in bioassay data across different studies?

Advanced

Contradictions may arise from assay conditions (e.g., pH, serum proteins) or cell line variability. Replicate experiments in orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy). Apply statistical rigor (n ≥ 3, ANOVA with Tukey post-hoc) and report IC₅₀ values with 95% confidence intervals. Cross-reference with structurally similar compounds (e.g., 4-(1-methyl-1H-pyrazol-5-yl)aniline) to identify trends .

What purification challenges arise during large-scale synthesis, and how can they be mitigated?

Advanced

Scale-up often introduces impurities like unreacted 4-aminophenol or dimerized byproducts. Use preparative HPLC (C18 column, 20 mL/min flow rate) with gradient elution (ACN:water 30→70% over 30 min). For crystalline impurities, optimize solvent polarity (e.g., switch from ethanol to acetonitrile) and cooling rates (−20°C, 24 hours) .

How can researchers develop validated analytical methods for quantifying this compound in biological matrices?

Advanced

Validate a UPLC-MS/MS method:

- Column : Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water/ACN.

- Calibration curve : 1–1000 ng/mL (R² > 0.99).

- LOQ : 0.5 ng/mL (S/N ≥ 10).

- Recovery : ≥85% from plasma via protein precipitation (ACN). Include internal standards (e.g., deuterated analog) .

What mechanistic studies are essential to elucidate the compound’s mode of action in enzymatic inhibition?

Advanced

Combine kinetic assays (Michaelis-Menten plots with varying ATP/substrate) and isotopic labeling (³H- or ¹⁴C-tagged compound) to determine inhibition type (competitive/uncompetitive). Use surface plasmon resonance (SPR) for real-time kon/koff measurements. Correlate with mutagenesis studies (e.g., Ala-scanning of kinase active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.